molecular formula C6H6N4 B3103375 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 14388-63-7

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3103375
CAS RN: 14388-63-7
M. Wt: 134.14 g/mol
InChI Key: VBVILWHQIWQAQA-UHFFFAOYSA-N
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Description

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a type of non-naturally occurring small molecule . It is part of a class of molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry . These structures include antibacterial, antifungal, antiviral, antiparasitic, and anticancer compounds .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine is available as a 2D Mol file or as a computed 3D SD file . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has four different families of isomers, among which the [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described . The reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific biological context. This compound has been found to interact with several targets, including RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .

Mode of Action

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets in a specific manner. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . The interaction with these targets leads to changes in their activity, which can result in altered cellular functions .

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine are also diverse. For example, it can affect the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine’s action are diverse and depend on the specific biological context. For instance, it has been found to inhibit the growth and colony formation of MGC-803 cells . It can also induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Action Environment

The action, efficacy, and stability of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the presence of certain amino acids can protect Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury . .

Future Directions

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis . A recent study has reported that [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives, used as anticancer agents via the suppression of ERK signaling pathway, might be a valuable hit compound for the development of anticancer agents .

properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-8-6-7-3-2-4-10(6)9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVILWHQIWQAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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